![molecular formula C25H27N5O3 B2702178 9-(4-ethoxyphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 846065-66-5](/img/structure/B2702178.png)
9-(4-ethoxyphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
9-(4-ethoxyphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H27N5O3 and its molecular weight is 445.523. The purity is usually 95%.
BenchChem offers high-quality 9-(4-ethoxyphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(4-ethoxyphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Compound Synthesis and Characterization
Research has focused on synthesizing and characterizing new compounds with complex structures, including those similar to the one you mentioned. For example, studies have explored bromophenols coupled with nucleoside bases and brominated tetrahydropyrazino purinediones, highlighting methods for obtaining new chemical entities with potential biological activities (Ma et al., 2007). These methodologies are crucial for developing new drugs and materials with specific desired properties.
Molecular Docking and Structure-Activity Relationship (SAR)
The analysis of binding modes and affinities of chemical compounds, including pyrimido- and pyrazinoxanthines, provides insights into their potential as therapeutic agents. Docking experiments to model interactions with adenosine receptors offer a foundation for understanding the molecular basis of compound efficacy and selectivity, which is vital for drug design (Szymańska et al., 2016).
Pharmacological Applications and Biological Activity
The development of compounds for treating neurodegenerative diseases showcases the application of similar chemical entities in pharmacology. Compounds like 1,3-dialkyl-substituted tetrahydropyrimido purinediones have been studied for their interactions with adenosine receptors and monoamine oxidases, highlighting their potential as multi-target drugs for conditions such as Parkinson's and Alzheimer's disease (Koch et al., 2013).
Advanced Material Synthesis
Research extends to the synthesis of novel materials, such as conjugated polyelectrolytes for electronic applications, demonstrating the versatility of pyrrolopyrrole dione derivatives in fields beyond pharmacology. These materials are explored for their electron mobility and conductivity, which are essential for developing efficient solar cells and electronic devices (Hu et al., 2015).
Structural Analysis and Molecular Interactions
Quantitative analyses of intermolecular interactions in compounds with similar structures provide valuable information for the design of new materials with specific properties. Studies investigating the crystal structures and interaction energies contribute to a deeper understanding of material stability and reactivity, which is crucial for various applications in chemistry and material science (Shukla et al., 2020).
properties
IUPAC Name |
9-(4-ethoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-4-33-20-12-10-19(11-13-20)28-14-5-15-29-21-22(26-24(28)29)27(3)25(32)30(23(21)31)16-18-8-6-17(2)7-9-18/h6-13H,4-5,14-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHRVKZWOGXABE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

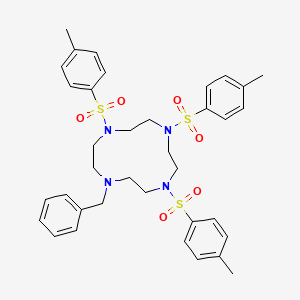
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2702096.png)
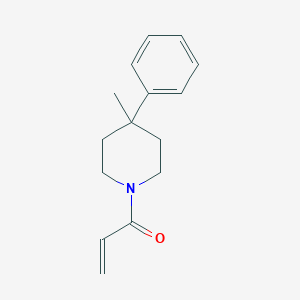
![2-{1-[(6-methoxy-3-pyridinyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B2702099.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-fluorobenzenesulfonamide](/img/structure/B2702101.png)
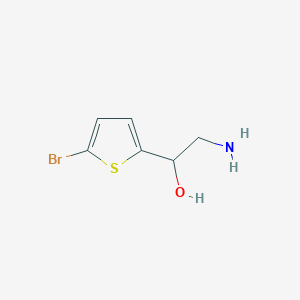
![N-(2-methoxybenzyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2702103.png)

![N-(3-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2702107.png)

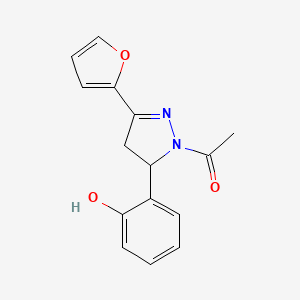
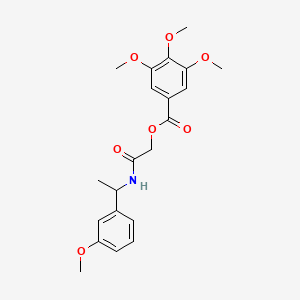
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2702115.png)
![N-(1-Cyano-2-methylpropyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2702117.png)